5-Methoxy-2-methylnaphthalene-1,4-dione
Overview
Description
5-Methoxy-2-methylnaphthalene-1,4-dione is a chemical compound with a molecular formula C12H10O3. It is also known as lawsone methyl ether or methoxy-lawsone. This compound is a derivative of naphthoquinone and is widely used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 5-Methoxy-2-methylnaphthalene-1,4-dione is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and tumor growth.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Methoxy-2-methylnaphthalene-1,4-dione are diverse. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It also has anti-inflammatory effects, which can help to reduce swelling and pain. Additionally, this compound has been shown to have anti-tumor properties, which can help to prevent the growth and spread of cancer cells.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 5-Methoxy-2-methylnaphthalene-1,4-dione in lab experiments is its unique properties. This compound has been shown to have a wide range of biochemical and physiological effects, making it an excellent tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Future Directions
There are several future directions for research on 5-Methoxy-2-methylnaphthalene-1,4-dione. One area of research is in the development of new drugs based on this compound. Another area of research is in the study of its potential use in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, researchers may investigate the mechanism of action of this compound to gain a better understanding of its effects on the body.
Conclusion:
5-Methoxy-2-methylnaphthalene-1,4-dione is a unique and versatile compound that has many potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it an excellent tool for studying various biological processes. However, caution must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesis Methods
The synthesis of 5-Methoxy-2-methylnaphthalene-1,4-dione can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-hydroxy-1,4-naphthoquinone with dimethyl sulfate in the presence of a base. This method yields a high purity of the compound and is relatively simple to perform.
Scientific Research Applications
5-Methoxy-2-methylnaphthalene-1,4-dione has been extensively researched for its various applications in the field of science. One of the primary research areas is in the field of medicine. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used in the treatment of skin diseases such as psoriasis and eczema.
properties
IUPAC Name |
5-methoxy-2-methylnaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-6-9(13)11-8(12(7)14)4-3-5-10(11)15-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNOIFSYUBMQKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176812 | |
Record name | Naphthalene-1,4-dione, 5-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methylnaphthalene-1,4-dione | |
CAS RN |
22266-99-5 | |
Record name | Naphthalene-1,4-dione, 5-methoxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022266995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene-1,4-dione, 5-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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